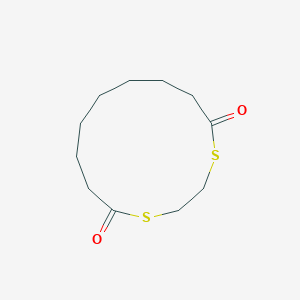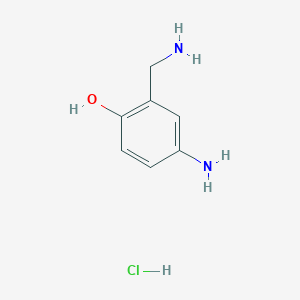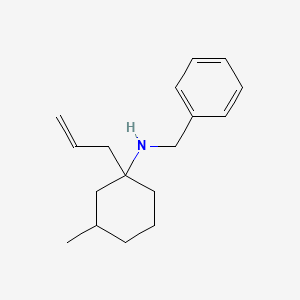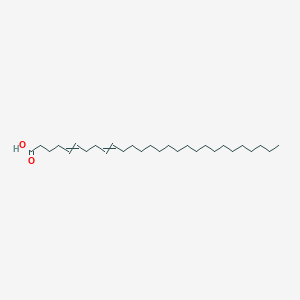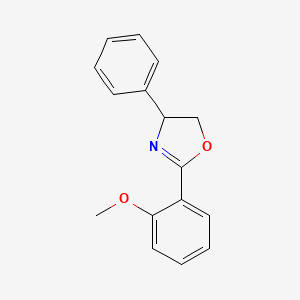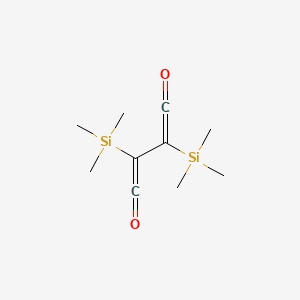![molecular formula C14H32N2O2 B14276328 1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) CAS No. 167633-31-0](/img/structure/B14276328.png)
1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is a chemical compound that features a hexyl chain with a dimethylamino group and two propan-2-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) typically involves the following steps:
Starting Materials: The synthesis begins with hexylamine and dimethylamine.
Reaction with Epoxide: The hexylamine reacts with an epoxide, such as propylene oxide, under basic conditions to form the intermediate.
Dimethylation: The intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Final Product Formation: The final step involves the reaction of the intermediate with another molecule of propylene oxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(ethanol): Similar structure but with ethanol groups instead of propan-2-ol.
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(butan-2-ol): Similar structure but with butan-2-ol groups.
Uniqueness
1,1’-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
167633-31-0 |
|---|---|
Molekularformel |
C14H32N2O2 |
Molekulargewicht |
260.42 g/mol |
IUPAC-Name |
1-[6-(dimethylamino)hexyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H32N2O2/c1-13(17)11-16(12-14(2)18)10-8-6-5-7-9-15(3)4/h13-14,17-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
KRDWDXDESAGYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CCCCCCN(C)C)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


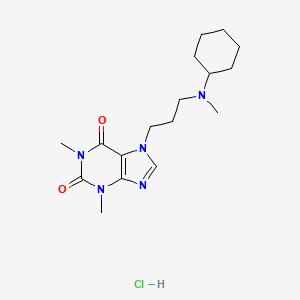


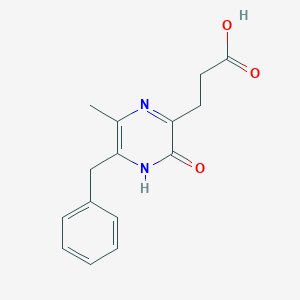

![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


